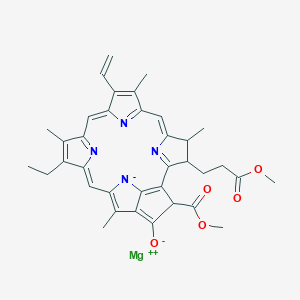
Methylchlorophyllide A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methylchlorophyllide A is a chlorophyll derivative that has been widely studied in the field of photosynthesis research. It is a key intermediate in the biosynthesis of chlorophyll and is involved in the conversion of chlorophyllide into chlorophyll. Methylchlorophyllide A has been found to have a variety of biochemical and physiological effects, making it an important subject of study for researchers in the field.
作用機序
Methylchlorophyllide A acts as a precursor for the synthesis of chlorophyll, which is a key pigment involved in photosynthesis. Chlorophyll is responsible for absorbing light energy and converting it into chemical energy, which is used by plants to carry out photosynthesis. Methylchlorophyllide A is involved in the regulation of chlorophyll biosynthesis and the development of photosynthetic apparatus in plants. It has also been found to be involved in the regulation of light harvesting and energy transfer in photosynthetic organisms.
生化学的および生理学的効果
Methylchlorophyllide A has been found to have a variety of biochemical and physiological effects. It is involved in the regulation of chlorophyll biosynthesis and the development of photosynthetic apparatus in plants. It has also been found to be involved in the regulation of light harvesting and energy transfer in photosynthetic organisms. In addition, methylchlorophyllide A has been found to have antioxidant properties, which help to protect plants from oxidative stress.
実験室実験の利点と制限
Methylchlorophyllide A is a useful tool for studying photosynthesis and chlorophyll biosynthesis. It can be used to manipulate the levels of chlorophyll and other photosynthetic pigments in plants, which can help to elucidate the mechanisms involved in photosynthesis. However, the synthesis of methylchlorophyllide A is complex and requires specialized equipment and expertise. In addition, the use of methylchlorophyllide A in lab experiments is limited by its cost and availability.
将来の方向性
There are several directions for future research on methylchlorophyllide A. One area of interest is the regulation of chlorophyll biosynthesis and the development of photosynthetic apparatus in plants. Another area of interest is the role of methylchlorophyllide A in the regulation of light harvesting and energy transfer in photosynthetic organisms. In addition, the antioxidant properties of methylchlorophyllide A could be further explored for their potential applications in agriculture and medicine. Finally, the synthesis of methylchlorophyllide A could be optimized to make it more cost-effective and accessible for researchers.
合成法
Methylchlorophyllide A is synthesized from chlorophyllide by the enzyme chlorophyllide a oxygenase (CAO). The reaction involves the insertion of an oxygen atom into the C-7 position of chlorophyllide, resulting in the formation of methylchlorophyllide A. The reaction is catalyzed by CAO, which is a key enzyme in the biosynthesis of chlorophyll.
科学的研究の応用
Methylchlorophyllide A has been used extensively in research on photosynthesis. It is a key intermediate in the biosynthesis of chlorophyll, and its synthesis and degradation are tightly regulated in plants. Studies have shown that methylchlorophyllide A plays a crucial role in the regulation of chlorophyll biosynthesis and the development of photosynthetic apparatus in plants. It has also been found to be involved in the regulation of light harvesting and energy transfer in photosynthetic organisms.
特性
CAS番号 |
15741-04-5 |
|---|---|
製品名 |
Methylchlorophyllide A |
分子式 |
C36H36MgN4O5 |
分子量 |
629 g/mol |
IUPAC名 |
magnesium;16-ethenyl-11-ethyl-3-methoxycarbonyl-22-(3-methoxy-3-oxopropyl)-12,17,21,26-tetramethyl-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),4,8(26),9,11,13(25),14,16,18(24),19-undecaen-4-olate |
InChI |
InChI=1S/C36H37N4O5.Mg/c1-9-20-16(3)23-13-25-18(5)22(11-12-29(41)44-7)33(39-25)31-32(36(43)45-8)35(42)30-19(6)26(40-34(30)31)15-28-21(10-2)17(4)24(38-28)14-27(20)37-23;/h9,13-15,18,22,32H,1,10-12H2,2-8H3,(H-,37,38,39,40,42);/q-1;+2/p-1 |
InChIキー |
FBNPIPQHKABSFB-UHFFFAOYSA-M |
SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C4[N-]3)C5=NC(=CC6=NC(=C2)C(=C6C)C=C)C(C5CCC(=O)OC)C)C(=O)OC)[O-])C)C.[Mg+2] |
正規SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C4[N-]3)C5=NC(=CC6=NC(=C2)C(=C6C)C=C)C(C5CCC(=O)OC)C)C(=O)OC)[O-])C)C.[Mg+2] |
同義語 |
methylchlorophyllide A |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



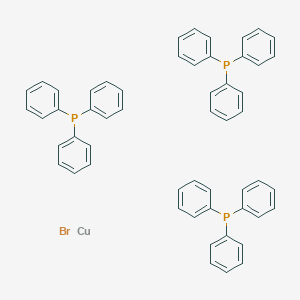
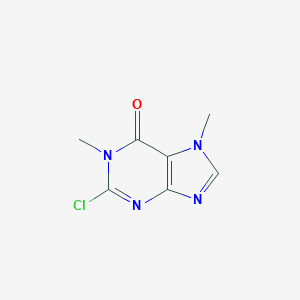

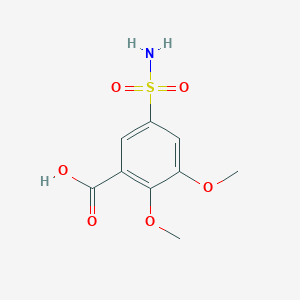
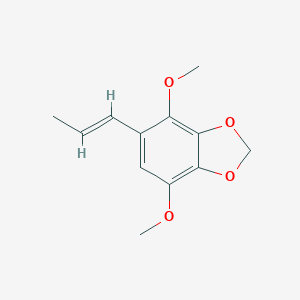
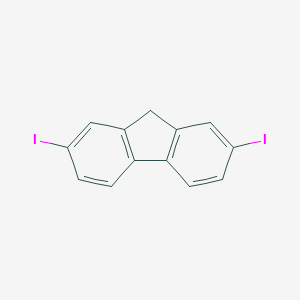
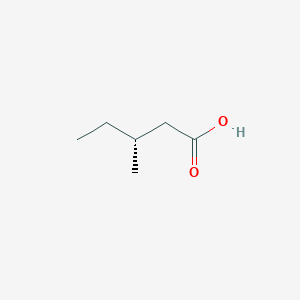
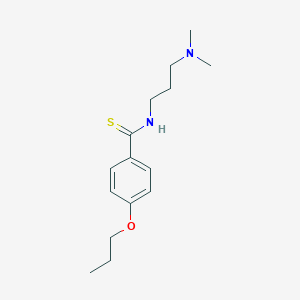
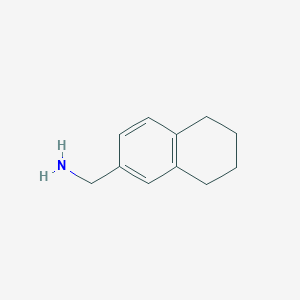
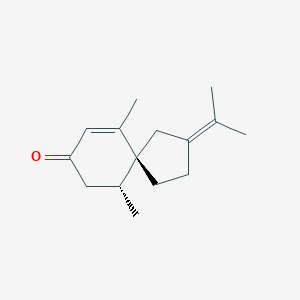
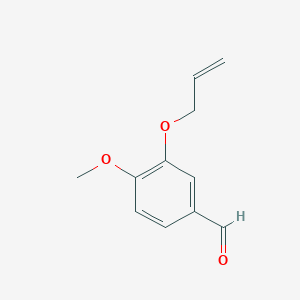
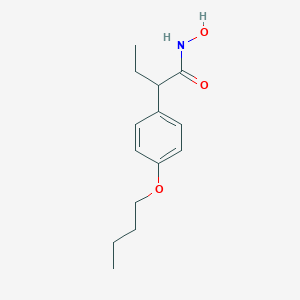
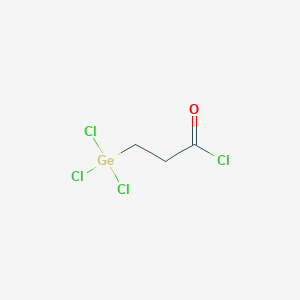
![Ethanone,1-[4-(2-hydroxyethyl)-1-piperidinyl]-](/img/structure/B95144.png)